

# Comparative Analysis of the Rheological Properties of Adipate Ester Lubricants

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## Compound of Interest

Compound Name: *Bis(2-hexyldecyl) adipate*

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A detailed guide for researchers and formulators on the viscosity, low-temperature performance, and shear stability of common adipate ester-based lubricants.

Adipate esters are a versatile class of synthetic lubricants known for their excellent low-temperature properties and good lubricity. They are widely used in a variety of applications, including as base oils in engine oils, hydraulic fluids, and compressor lubricants. This guide provides a comparative analysis of the key rheological properties of three common adipate esters: Di-2-ethylhexyl Adipate (DEHA), Di-isononyl Adipate (DINA), and Di-isodecyl Adipate (DIDA). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate lubricant for their specific applications.

## Comparative Rheological Data

The selection of a lubricant is critically dependent on its rheological behavior under varying temperature and stress conditions. The following table summarizes the key rheological properties of DEHA, DINA, and DIDA, providing a basis for objective comparison.

Property	Di-2-ethylhexyl Adipate (DEHA/DOA)	Di-isononyl Adipate (DINA)	Di-isodecyl Adipate (DIDA)	Test Method
Kinematic Viscosity @ 40°C (cSt)	~12.5	12	~24.5	ASTM D445
Kinematic Viscosity @ 100°C (cSt)	~3.2	3.2	~4.7	ASTM D445
Viscosity Index	~140	137[1]	148[2]	ASTM D2270
Pour Point (°C)	-65 to -67[3]	-45[1]	< -54[2]	ASTM D97
Shear Stability (% Viscosity Loss)	Data Not Available	Data Not Available	Data Not Available	ASTM D6278

Note: Some data points are typical values and may vary slightly between different manufacturers. The viscosity for DEHA was estimated based on available data.

## Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of lubricant performance. The following section details the standardized methodologies used to determine the key rheological properties presented in this guide.

### Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under the influence of gravity. The ASTM D445 standard test method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at two standard temperatures, 40°C and 100°C, to determine the oil's viscosity profile.[4] The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

### Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature. The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C using a formula and tables specified in the ASTM D2270 standard.

## Pour Point (ASTM D97)

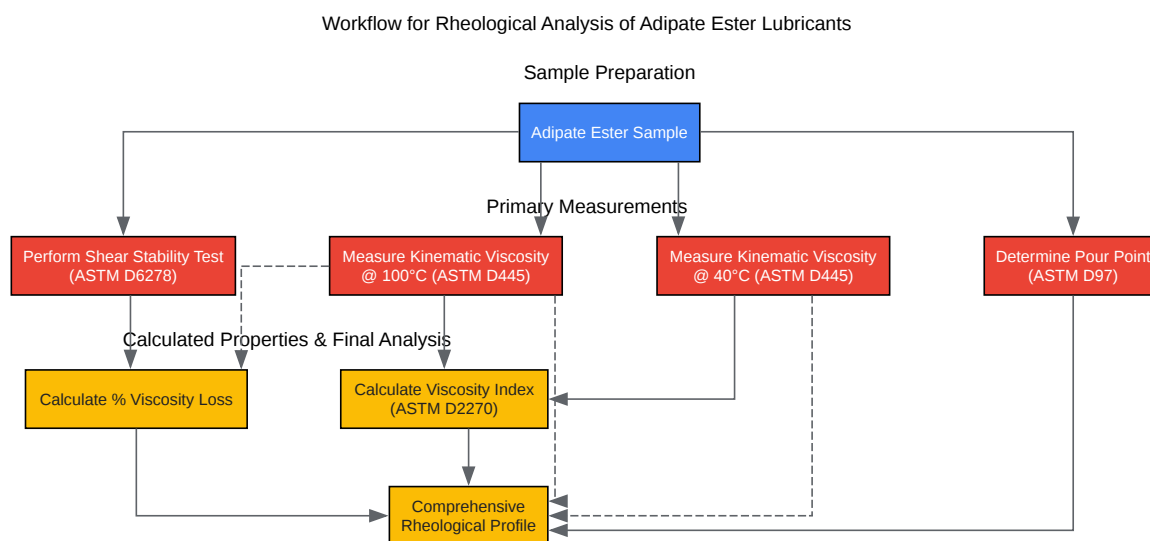
The pour point is the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions. The ASTM D97 test method involves cooling a sample in a test jar and examining it for flow characteristics at intervals of 3°C. The pour point is recorded as the temperature at which no movement of the oil is observed when the test jar is tilted.

## Shear Stability (ASTM D6278)

Shear stability measures the ability of a lubricant to resist a permanent loss in viscosity under mechanical stress. The ASTM D6278 standard test method, also known as the Kurt Orbahn diesel injector test, is a common procedure for evaluating the shear stability of polymer-containing fluids. In this test, the lubricant is passed through a diesel injector nozzle for a specified number of cycles (typically 30), and the percentage loss in kinematic viscosity at 100°C is determined. A lower percentage of viscosity loss indicates better shear stability.

## Experimental Workflow for Rheological Analysis

The following diagram illustrates the logical workflow for the comprehensive rheological analysis of an adipate ester lubricant, from sample preparation to the determination of key performance indicators.



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Caption: Logical workflow for determining the rheological properties of adipate ester lubricants.

## Discussion and Conclusion

The presented data highlights the distinct rheological profiles of the three adipate esters.

- Di-isodecyl Adipate (DIDA) exhibits the highest viscosity and viscosity index among the three, suggesting it would provide a more stable viscosity over a wider temperature range. Its low pour point also indicates excellent low-temperature fluidity.
- Di-isononyl Adipate (DINA) and Di-2-ethylhexyl Adipate (DEHA) have very similar kinematic viscosities and viscosity indices. However, DEHA demonstrates a significantly lower pour point, making it a potentially better choice for applications requiring extreme low-temperature performance.

- **Shear Stability:** While quantitative data for shear stability was not readily available in the public domain for these specific esters, it is an important parameter to consider, especially for applications involving high mechanical stress. The lack of available data underscores the need for direct experimental testing when comparing these lubricants for shear-sensitive applications.

In conclusion, the choice between DEHA, DINA, and DIDA will depend on the specific requirements of the application. For applications demanding the most stable viscosity across a broad temperature range, DIDA appears to be a strong candidate. For applications where extreme low-temperature fluidity is the primary concern, DEHA shows a distinct advantage. DINA offers a balanced profile that may be suitable for a variety of general-purpose applications. It is strongly recommended that formulators conduct their own specific testing to validate the performance of these lubricants within their unique systems.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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